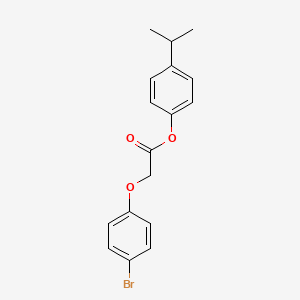

![molecular formula C18H23F3N2O3 B5578159 6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)

6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves steps such as the generation of N-ylides, rearrangements, and cyclization reactions. For instance, pyrrolidines and tetrahydro-1H-azepines can be synthesized from quaternary salts through [2,3]-sigmatropic rearrangements or Stevens rearrangement, influenced by substituents on the tetrahydropyridine ring (Soldatova et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides detailed insights into the geometry, electronic structure, and intermolecular interactions of compounds. For example, the structural and spectroscopic characterization of heterocyclic compounds can be performed using techniques such as FT-IR, NMR, UV-Vis, and mass spectroscopy, along with single-crystal X-ray diffraction methods (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include intramolecular oxidative N-N bond formation and cyclization reactions, facilitating the synthesis of biologically important structures. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating metal-free oxidative N-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, glass-transition temperatures, and thermal stability, are crucial for understanding their potential applications. Polyimides derived from aromatic diamines containing pyridine units exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen, highlighting their robustness (Zhang et al., 2005).

Chemical Properties Analysis

Chemical properties, including reactivity and the potential for various chemical transformations, are fundamental for the development of novel compounds. The synthesis of novel polyimides containing both pyridine and fluorine units demonstrates the versatility of these compounds, showcasing their excellent solubility in various solvents and good thermal stability (Zhang et al., 2007).

Applications De Recherche Scientifique

Synthesis and Molecular Transformation

One research avenue explores the synthesis of pyrrolidines and tetrahydro-1H-azepines from 4-aryl-1-benzoyl(ethoxycarbonyl)methyl-1-methyl-1,2,3,6-tetrahydropyridinium halides. These compounds, through a process involving N-ylides formed in the presence of NaH, can rearrange to produce substituted pyrrolidines or 1H-tetrahydroazepine derivatives, showcasing their utility in generating complex heterocyclic structures (S. A. Soldatova et al., 2008).

Molecular Docking and Screening

Another study presents the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. These derivatives exhibit moderate to good binding energies towards target proteins in molecular docking screenings, demonstrating their potential in drug discovery and pharmacological applications (E. M. Flefel et al., 2018).

Ring Transformation

A novel ring transformation study highlights the conversion of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylhydroxy-1-pyrrolines and subsequently into benzoylpyrroles upon acid-catalyzed dehydration. This work underscores the compound's role in facilitating ring-opening and ring-closure reactions, critical for synthetic organic chemistry (S. Mataka et al., 1992).

Material Science and Catalysis

In the field of materials science, bis(pyrrol-2-yl) arylenes derivatives are synthesized for their conducting properties, offering insights into the development of low oxidation potential polymers. Such polymers are significant for applications in electronic devices and energy storage (G. Sotzing et al., 1996).

Drug Delivery Systems

Research on encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages for drug delivery highlights the innovative use of these compounds in creating more effective and selective therapeutic agents. The study emphasizes the potential of these systems in enhancing the bioavailability and efficacy of drugs (J. Mattsson et al., 2010).

Propriétés

IUPAC Name |

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O3/c19-18(20,21)15-5-3-14(4-6-15)16(24)23-9-10-26-13-17(25,12-23)11-22-7-1-2-8-22/h3-6,25H,1-2,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDSRMWAOTWKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

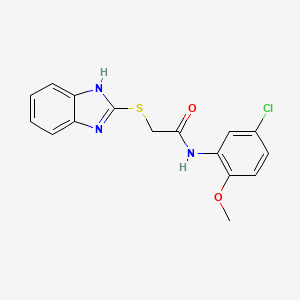

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

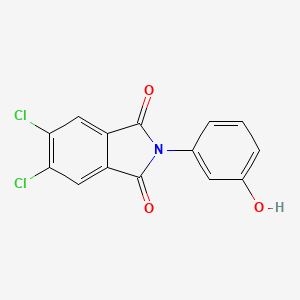

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)